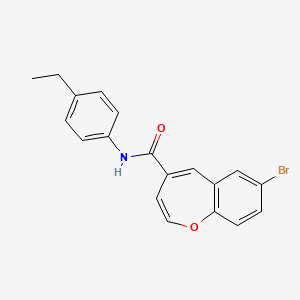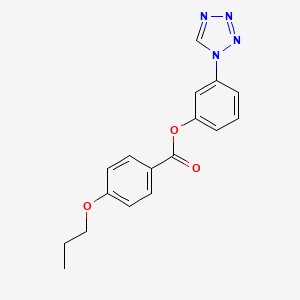![molecular formula C25H28N2O4 B11318677 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318677.png)
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-metoxifenil)-2-(piperidin-1-il)etil]-7-metil-4-oxo-4H-croman-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de derivados de cromano. Los cromanos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antiinflamatorias, antioxidantes y anticancerígenas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-(4-metoxifenil)-2-(piperidin-1-il)etil]-7-metil-4-oxo-4H-croman-2-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con el núcleo de cromano, que se puede sintetizar mediante la condensación de salicilaldehído con una cetona adecuada. El siguiente paso involucra la introducción de la porción de piperidina a través de una reacción de sustitución nucleofílica. Finalmente, el grupo metoxifenilo se introduce mediante una reacción de acilación de Friedel-Crafts.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores automatizados y química de flujo continuo para optimizar el rendimiento y la pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-(4-metoxifenil)-2-(piperidin-1-il)etil]-7-metil-4-oxo-4H-croman-2-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula, mejorando su diversidad química.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la piridina.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes, aminas y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
N-[2-(4-metoxifenil)-2-(piperidin-1-il)etil]-7-metil-4-oxo-4H-croman-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus propiedades antiinflamatorias, antioxidantes y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de N-[2-(4-metoxifenil)-2-(piperidin-1-il)etil]-7-metil-4-oxo-4H-croman-2-carboxamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor actuando como agonista o antagonista. Estas interacciones pueden conducir a varios efectos biológicos, como actividad antiinflamatoria o anticancerígena.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(((4-metoxifenil)amino)metil)-N,N-dimetilalanina
- 2-metoxifenol-5-((fenilamino)metil)
Singularidad
En comparación con compuestos similares, N-[2-(4-metoxifenil)-2-(piperidin-1-il)etil]-7-metil-4-oxo-4H-croman-2-carboxamida destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Su núcleo de cromano, combinado con las porciones de piperidina y metoxifenilo, lo convierte en un compuesto versátil para diversas aplicaciones en química medicinal y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C25H28N2O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O4/c1-17-6-11-20-22(28)15-24(31-23(20)14-17)25(29)26-16-21(27-12-4-3-5-13-27)18-7-9-19(30-2)10-8-18/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3,(H,26,29) |
Clave InChI |
APHLGGFQCRWVIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11318610.png)
![2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318614.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11318620.png)
![3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11318626.png)
![Butyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11318633.png)
![N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11318640.png)
![6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318646.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11318652.png)
![4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11318656.png)



![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318687.png)
